
3,4,5-Trimethyl-2(5H)-furanone
Overview
Description
Synthesis Analysis
The synthesis of 3,4,5-Trimethyl-2(5H)-furanone has been achieved through efficient methodologies. A notable method involves a two-step process starting from 2,3-dimethylmaleic anhydride, followed by nucleophilic addition of methyllithium and reduction with sodium borohydride, which is straightforward and yields the product efficiently, indicating its potential for large-scale production as a seed germination inhibitor with agrochemical applications (Surmont, Verniest, & De Kimpe, 2010). Another method involves the sequential halolactonization-hydroxylation reaction, further demonstrating the compound's versatility in synthesis processes (Ma, Wu, & Shi, 2004).
Molecular Structure Analysis
The molecular structure of 3,4,5-Trimethyl-2(5H)-furanone derivatives has been explored through various studies, including x-ray diffraction analysis. For example, the reaction product of trimethyl phosphite with 3,4,5-trichloro-2(5H)-furanone resulted in a structure where the chlorine atom at the 4 position is replaced by a phosphono group, showcasing the compound's reactivity and structural diversity (Arbuzov et al., 1987).
Scientific Research Applications
Seed Germination Inhibition
3,4,5-Trimethyl-2(5H)-furanone has been identified as a potent seed germination inhibitor with significant agrochemical applications. Its synthesis, developed from 2,3-dimethylmaleic anhydride, offers a straightforward and high-yielding process, making it viable for large-scale production (Surmont, Verniest, & de Kimpe, 2010).
Cytotoxicity in Cancer Research
A series of 3,4-diaryl-2(5H)-furanone derivatives, including variations like 3-(3,4,5-trimethoxyphenyl)-4-(4-methoxyphenyl)-2(5H)-furanone, have shown potent cytotoxic activities in cancer cell lines. This research highlights its potential application in cancer treatment (Kim, Nam, You, & Ahn, 2002).
Chemical Synthesis
3,4,5-Trimethyl-2(5H)-furanone serves as a precursor in the synthesis of various biologically active compounds. For example, it has been used in the synthesis of (Z)-5-ylidene-2(5H)-furanone derivatives, which have notable cytotoxic properties (Bellina & Rossi, 2002).
Bioactivity Studies
The compound's derivatives have been explored for various bioactivities. For instance, brominated 2(5H)-furanones, used as starting materials in Sonogashira coupling reactions, resulted in alkynyl 2(5H)-furanone derivatives. These derivatives exhibit diverse bioactivities, underlining the compound's versatility in chemical synthesis (Sun Ping-hua, 2009).
Chemical Intermediate Applications
5-Hydroxymethyl-2(5H)-furanone, a derivative of 3,4,5-Trimethyl-2(5H)-furanone, acts as a chemical intermediate in producing diverse products, including microbial metabolites and prostacyclin analogues. Its effective synthesis via sodium perborate oxidation of 5-hydroxymethylfurfural showcases its applicability in various chemical processes (Mliki & Trabelsi, 2016).
Fluorescent Dye Synthesis
3(2H)-Furanones, a related group, have been used as scaffolds for synthesizing fluorescent organic dyes. This application in bio-analytical fields demonstrates the compound's utility in creating novel fluorophores with efficient solvatochromic properties (Varghese, Al-Busafi, Suliman, & Al-Kindy, 2015).
properties
IUPAC Name |
2,3,4-trimethyl-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(8)9-6(4)3/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFZDFIHIYXIEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=C(C(=O)O1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432483 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-Trimethyl-2(5H)-furanone | |
CAS RN |
33488-51-6 | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033488516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Trimethyl-2(5H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-TRIMETHYL-2(5H)-FURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1M5N4XS85 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



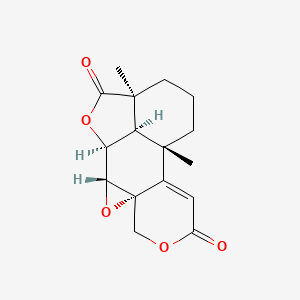
![2-[(Z)-4-[(1R,2R,3R,5S)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]but-2-enoxy]acetic acid](/img/structure/B1241144.png)
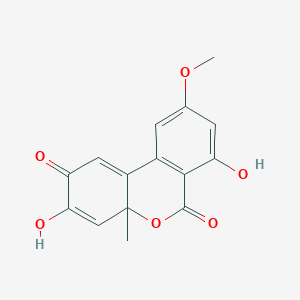
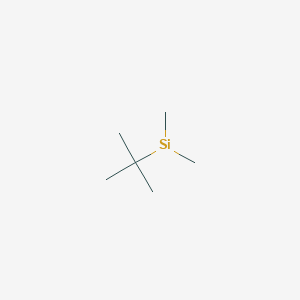
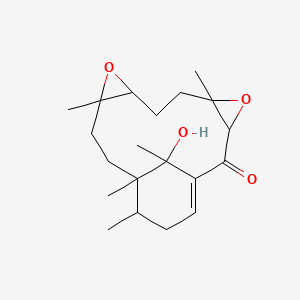
![5,11-Dihydroxy-13-methoxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-2(7),8,12(17),13,15-pentaene-3,18-dione](/img/structure/B1241150.png)

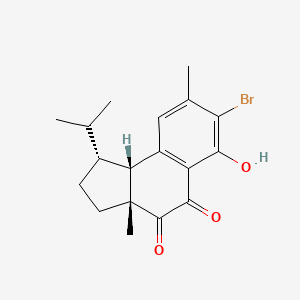
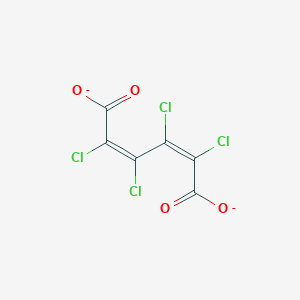
![TG(16:1(9Z)/16:1(9Z)/18:0)[iso3]](/img/structure/B1241158.png)
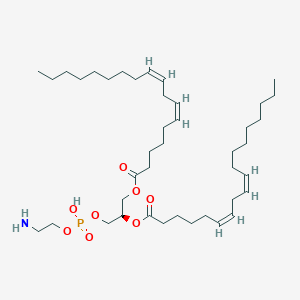
![(SP-4-3)-[cyclobutane-1,1-dicarboxylato(2-)-kappa(2)O,O']{1-[(2R)-pyrrolidin-2-yl-kappaN]methanamine-kappaN}platinum](/img/structure/B1241161.png)
![3-(1H-benzimidazol-2-yl)-1-[4-(2,4-dimethylphenyl)-1-piperazinyl]-1-propanone](/img/structure/B1241163.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241165.png)